![molecular formula C6H5N3O B1601529 1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-42-5](/img/structure/B1601529.png)
1H-pyrazolo[4,3-b]pyridin-7-ol
Overview
Description
1H-pyrazolo[4,3-b]pyridin-7-ol is a compound that belongs to the family of pyrazolopyridines . It is a common fragment used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[4,3-b]pyridin-7-ol is available as a 2D Mol file . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives are complex and varied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-pyrazolo[4,3-b]pyridin-7-ol, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . The 1H-isomers, whether substituted or unsubstituted at N1, predominate in a ratio of 3.6 to 1 .
Affinity to Enzymes or Receptors
Purine analogues, including 1H-pyrazolo[3,4-b]pyridines, are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes .
Cytotoxic Potential
New 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines have been designed and synthesized, and their cytotoxic potential has been studied . This suggests that 1H-pyrazolo[4,3-b]pyridin-7-ol could also have potential cytotoxic properties.
Drug Development
The close similarity of 1H-pyrazolo[3,4-b]pyridines to the purine bases adenine and guanine has attracted the interest of medicinal chemists . This suggests that 1H-pyrazolo[4,3-b]pyridin-7-ol could be used in the development of new drugs.
Substitution Patterns
The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This information could be useful in the design and synthesis of new compounds based on 1H-pyrazolo[4,3-b]pyridin-7-ol.
Mechanism of Action
Target of Action
The primary target of 1H-pyrazolo[4,3-b]pyridin-7-ol is the soluble guanylyl cyclase (sGC), a heme-dependent enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a key secondary messenger involved in various physiological processes.
Mode of Action
1H-pyrazolo[4,3-b]pyridin-7-ol acts as an agonist of sGC . It binds to the enzyme in a manner that requires the presence of a reduced heme moiety associated with sGC . This binding stimulates the enzyme, leading to an increase in the production of cGMP .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. One of the key pathways influenced is the cGMP-dependent protein kinase pathway. The elevated cGMP levels lead to the activation of this kinase, which in turn phosphorylates various proteins, leading to their activation or deactivation . For instance, the compound elevates the cGMP-responsive phosphorylation of the protein VASP at Ser 239 .
Result of Action
The result of the action of 1H-pyrazolo[4,3-b]pyridin-7-ol is the modulation of cellular processes regulated by cGMP. By increasing the levels of cGMP, the compound can influence various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Safety and Hazards
properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUJQGKAQGANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548300 | |
Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[4,3-b]pyridin-7-ol | |
CAS RN |
94220-42-5 | |
Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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